An In-depth Technical Guide to the Solubility of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid
An In-depth Technical Guide to the Solubility of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid
Introduction
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is an aromatic carboxylic acid derivative. Its molecular structure, featuring a combination of lipophilic (chlorine, methyl, phenyl ring) and polar (carboxylic acid, nitro) functional groups, suggests a complex solubility profile that is critical to understand for its application in research and development, particularly in the context of medicinal chemistry and material science. Solubility is a fundamental physicochemical property that dictates a compound's behavior in various media, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and formulation in drug development.[1]
This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid. We will delve into the predictive assessment of its solubility based on its structural attributes, outline the gold-standard experimental methodologies for its quantitative measurement, and discuss the critical factors that modulate its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups in (5-Chloro-4-methyl-2-nitrophenyl)acetic acid dictates its polarity, lipophilicity, and capacity for hydrogen bonding, which are the primary determinants of its solubility in different solvents.
-
Carboxylic Acid Group (-COOH): This is the primary polar, ionizable center of the molecule. It can act as a hydrogen bond donor and acceptor. As a weak acid, its state of ionization is pH-dependent. At pH values above its acidity constant (pKa), the carboxyl group will be deprotonated to form a carboxylate anion (-COO⁻), which is significantly more water-soluble than the neutral form.[2][3]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group that increases the polarity of the molecule. The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.[4]
-
Chloro Group (-Cl): The chlorine atom is electron-withdrawing via induction but has lone pairs that can participate in resonance. It is considered a lipophilic group, generally decreasing aqueous solubility.[5]
-
Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will tend to decrease aqueous solubility due to the hydrophobic effect.[6]
-
Phenyl Ring: The aromatic ring is a large, nonpolar scaffold, contributing significantly to the lipophilicity of the molecule and thus reducing its solubility in water.[7]
Key Physicochemical Parameters
A quantitative prediction of solubility begins with estimating key physicochemical parameters such as the partition coefficient (logP) and the acidity constant (pKa).
| Parameter | Predicted Value/Range | Impact on Aqueous Solubility | Rationale |
| pKa | ~3.5 - 4.5 | Highly pH-dependent | The carboxylic acid is the primary acidic center. The electron-withdrawing nitro and chloro groups will lower the pKa compared to unsubstituted phenylacetic acid, making it a stronger acid.[8] |
| logP | ~2.0 - 3.0 | Low intrinsic solubility | The presence of the lipophilic chloro, methyl, and phenyl groups is expected to give the molecule a positive logP value, indicating a preference for nonpolar environments over water.[9][10] |
Note: These values are estimations based on the contributions of the functional groups and data from structurally similar compounds. Experimental determination is required for precise values.
Caption: Relationship between molecular properties and solubility.
Thermodynamics of Dissolution
The process of dissolution can be understood through thermodynamic principles. The Gibbs free energy of dissolution (ΔG) determines the spontaneity of the process and is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation: ΔG = ΔH – TΔS.[11]
-
Enthalpy of Dissolution (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH > 0), meaning energy is required.[12]
-
Entropy of Dissolution (ΔS): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy (ΔS > 0) as the solute molecules become more dispersed in the solvent.[6]
For a compound like (5-Chloro-4-methyl-2-nitrophenyl)acetic acid, its low predicted aqueous solubility suggests that the energy required to break the crystal lattice and disrupt the hydrogen-bonding network of water is not sufficiently compensated by the formation of new solute-water interactions.
Key Factors Influencing Solubility
The Effect of pH
For an ionizable compound, pH is arguably the most critical factor affecting aqueous solubility.[13] (5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a weak acid. Its solubility will increase dramatically as the pH of the solution rises above its pKa. This is described by the Henderson-Hasselbalch equation.[14]
-
At pH < pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). This form has lower water solubility.
-
At pH > pKa: The compound will be deprotonated to its anionic, carboxylate form (R-COO⁻). This ionic form is significantly more soluble in water due to strong ion-dipole interactions.[2]
Therefore, when determining solubility, it is essential to control and report the pH of the medium. According to ICH guidelines, solubility for biopharmaceutical classification should be determined over a pH range of 1.2 to 6.8.[15][16]
The Effect of Temperature
The solubility of most organic solids increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor the products, in this case, the dissolved solute.[1] When reporting solubility data, the temperature at which the measurement was performed must be specified.
The Effect of Solvent Polarity
The "like dissolves like" principle is a fundamental concept in solubility.[17]
-
Polar Solvents (e.g., water, methanol, ethanol): The solubility will be dominated by the polar carboxylic acid and nitro groups. However, the large nonpolar phenyl ring will limit the solubility. In aqueous solutions, solubility will be low but can be enhanced at higher pH.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, making them good solvents for the entire molecule. Phenylacetic acid itself shows high solubility in acetone.[7]
-
Nonpolar Solvents (e.g., toluene, hexane): The solubility in these solvents will be driven by the lipophilic phenyl ring, chloro, and methyl groups. The polar carboxylic acid and nitro groups will limit solubility. Phenylacetic acid has been shown to be fairly soluble in toluene.[7]
Experimental Determination of Solubility
The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in the presence of excess solid. It represents the true, stable solubility and is the gold-standard measurement.[18]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a concentrated organic stock solution (like DMSO), begins to precipitate when diluted into an aqueous buffer. It is a non-equilibrium measurement influenced by the rate of dissolution versus the rate of precipitation.[19][20]
Method 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[18] It involves equilibrating an excess amount of the solid compound with the solvent over a sufficient period to reach a saturated state.
Caption: Workflow for the Shake-Flask Solubility Assay.
Causality in Experimental Design:
-
Why excess solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.[18]
-
Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Equilibration times of 24 hours or more are common.[19]
-
Why pH verification? For an acidic compound, the dissolution of the solid can itself alter the pH of an unbuffered medium, which in turn changes the solubility. The pH should be measured at the beginning and end of the experiment.[18]
-
Why phase separation? It is crucial to analyze only the dissolved compound. Centrifugation or filtration must be performed carefully to avoid disturbing the equilibrium or introducing artifacts.
Method 2: Kinetic Solubility (Nephelometry)
Kinetic solubility is often used in early drug discovery for high-throughput screening because it is much faster than the shake-flask method.[21] Nephelometry is a technique that measures the turbidity of a sample by detecting forward-scattered light from a laser. The amount of scattered light is proportional to the amount of undissolved particulate matter.[20][21]
Caption: Workflow for the Kinetic Solubility Assay via Nephelometry.
Causality in Experimental Design:
-
Why start from a DMSO stock? This is a common practice in high-throughput screening where compounds are stored in DMSO. The method essentially measures the solubility upon "crashing out" the compound from the organic solvent into the aqueous medium.[19][20]
-
Why nephelometry? It provides a rapid and sensitive detection of precipitation, which is often not visible to the naked eye. This allows for the determination of the point at which the solution becomes supersaturated and precipitation begins.[21]
-
Why is it "kinetic"? The result depends on the rate of precipitation, which can be influenced by factors like incubation time and mixing. The measured solubility is often higher than the thermodynamic solubility because there might not be enough time for the system to equilibrate.[19]
Experimental Protocols
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
-
Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8) according to pharmacopeial standards.[16]
-
Pre-warm the buffers to the desired temperature (e.g., 25°C or 37°C).
-
-
Sample Addition:
-
Add an excess amount of solid (5-Chloro-4-methyl-2-nitrophenyl)acetic acid to a series of glass vials. A common starting point is 2-5 mg of compound per 1 mL of buffer. Ensure enough solid is present that some remains undissolved at the end of the experiment.[18]
-
Add a measured volume of the appropriate buffer to each vial.
-
Measure and record the initial pH of the suspension.[18]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator in a temperature-controlled incubator.
-
Agitate the samples for at least 24 hours. To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h) and verify that the measured concentration does not change significantly.[18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly to let larger particles settle.
-
Withdraw an aliquot of the suspension and separate the solid phase by either:
-
Centrifugation: Centrifuge at high speed (e.g., >14,000 rpm) for 15-20 minutes.
-
Filtration: Filter through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.[22]
-
Measure and record the final pH of the remaining suspension.
-
Protocol 2: Kinetic Solubility by Nephelometry
-
Preparation:
-
Prepare a high-concentration stock solution of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid in 100% DMSO (e.g., 10 mM).
-
In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations.
-
-
Assay Execution:
-
Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO concentration from the dilution plate to a new, clear-bottomed assay plate.[23]
-
Rapidly add a larger volume (e.g., 98-198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.[23] This initiates the precipitation process.
-
Mix the plate on a plate shaker for a brief period.
-
-
Measurement and Data Analysis:
-
Incubate the plate at a controlled temperature for a set time (e.g., 1-2 hours).[23]
-
Place the plate in a nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).[20][24]
-
Plot the NTU values against the compound concentration.
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[21]
-
Data Interpretation and Application
The solubility data for (5-Chloro-4-methyl-2-nitrophenyl)acetic acid must be interpreted in the context of its intended application.
-
For Drug Discovery: Low aqueous solubility can be a major hurdle for oral bioavailability. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[15][25] If this compound is a drug candidate, its low predicted intrinsic solubility would likely place it in BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability), necessitating formulation strategies to enhance its dissolution.
-
For Chemical Synthesis: Understanding solubility in various organic solvents is crucial for selecting appropriate reaction media, controlling reaction rates, and for purification processes like recrystallization.[11] The predicted solubility in aprotic polar solvents suggests they would be good candidates for reaction media.
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